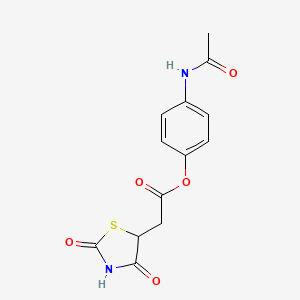
4-(acetylamino)phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, some N- (5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives with thiolactic acid .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The signals of two C=O groups of the thiazolidine ring for the 2- (2,4-dioxothiazolidin-5-ylilidene)acetic acid derivatives were visible at δ 166.3–166.5 ppm and 169.2–169.4 ppm ranges correspondingly .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .科学的研究の応用
Anticancer and Antibacterial Properties
4-(Acetylamino)phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate derivatives have demonstrated significant potential in anticancer and antibacterial applications. Research indicates that these compounds exhibit moderate to strong activity against various cancer cell lines and bacterial strains, making them valuable in the development of new therapeutic agents. For instance, derivatives like thiadiazole have shown good anticancer activity along with antibacterial properties and are less toxic, which is crucial for their pharmacokinetic mechanism (Karthikeyan et al., 2017). Similarly, other studies have synthesized and evaluated thiazolidinone derivatives, confirming their anticancer and antibacterial activities (Mabkhot et al., 2019); (Trotsko et al., 2018).
Antioxidant Properties
These compounds have also been explored for their antioxidant properties. Research involving the synthesis of new derivatives has found that some exhibit promising antioxidant activities. This indicates a potential role in combating oxidative stress-related diseases (Gouda & Abu-Hashem, 2011); (Saied et al., 2019).
Binding Characteristics with Human Serum Albumin
The binding characteristics of these derivatives with human serum albumin (HSA) are of significant interest due to their implications in drug delivery and pharmacokinetics. Studies have investigated the binding kinetics and molecular interactions, providing insights into how these compounds can be effectively utilized in therapeutic applications (Karthikeyan et al., 2017).
Molecular Modelling and Computational Studies
Computational studies and molecular modelling have played a crucial role in understanding the interactions and binding modes of these compounds. These studies are essential for the rational design of drugs and for predicting their behavior in biological systems. The research encompasses the synthesis and computational analysis of various derivatives, providing valuable data for their potential use as therapeutic agents (Ali et al., 2012).
Dyeing Properties and Optical Spectroscopy
Additionally, these compounds have been studied for their dyeing properties and optical spectroscopy, suggesting their utility in materials science and chemical engineering. The research includes the synthesis of reactive dyes with thiazolidinon-4-one nucleus and their application in dyeing various fabrics (Ayalew et al., 2014). Optical spectroscopy studies have also been conducted to evaluate the electronic properties of derivatives, which is crucial for understanding their potential applications in various fields (Yang et al., 2013).
作用機序
将来の方向性
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity, making them a focus of research . Developing multifunctional drugs and improving their activity should be a focus of future research . The detailed description of the existing modern standards in the field may be interesting and beneficial to scientists for further exploration of these heterocyclic compounds as possible anticancer agents .
特性
IUPAC Name |
(4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-7(16)14-8-2-4-9(5-3-8)20-11(17)6-10-12(18)15-13(19)21-10/h2-5,10H,6H2,1H3,(H,14,16)(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMPCMBAQQCJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CC2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

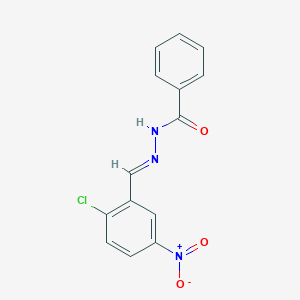
![ethyl ({(2S,4S)-4-fluoro-1-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl}methyl)carbamate](/img/structure/B5564288.png)
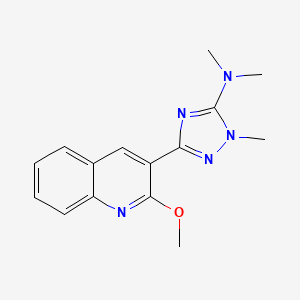
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564309.png)
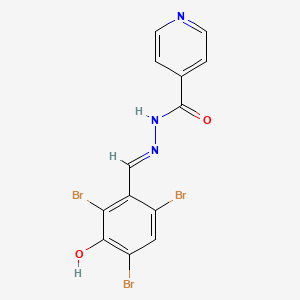

![3-{[(5-nitro-2-thienyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5564334.png)
![9-[(5-propyl-2-furyl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564342.png)
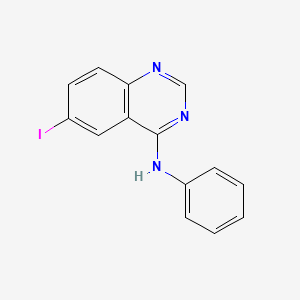
![ethyl 2-[(2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5564355.png)
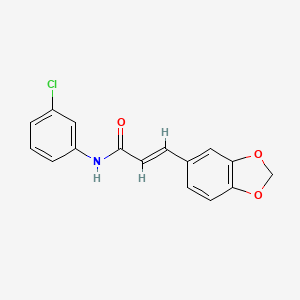
![3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5564368.png)
![4-{[(3,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5564375.png)
![N-(3-chlorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5564381.png)